molecular formula C18H15BrN2O3S B2829178 N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896010-62-1

N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2829178
CAS RN: 896010-62-1
M. Wt: 419.29
InChI Key: YGFVDGVEQOCPCG-UHFFFAOYSA-N
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Description

“N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, a bromophenyl group, and a dimethoxybenzamide group. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The bromophenyl group is a phenyl ring substituted with a bromine atom, and the dimethoxybenzamide group consists of a benzene ring substituted with an amide and two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the bromophenyl group, and the dimethoxybenzamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the bromine atom could increase its molecular weight and potentially its reactivity .

Scientific Research Applications

Antimicrobial Activity

The compound’s structural features make it a potential candidate for combating microbial infections. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Studies have shown promising results, suggesting that it could serve as a basis for developing novel antimicrobial agents .

Anti-Inflammatory Effects

Inflammation is associated with various health conditions, including autoimmune diseases and chronic inflammation-related disorders. Researchers have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, making it a potential therapeutic agent .

Cancer Research

Compounds with thiazole moieties have shown promise in cancer therapy. Researchers have evaluated the cytotoxic effects of this compound against cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis warrants further exploration .

Drug Design and Optimization

The compound’s diverse pharmacological properties make it an attractive starting point for drug design. Computational modeling studies can guide modifications to enhance its efficacy, bioavailability, and safety profile. Researchers are actively exploring its potential as a lead compound for novel drug development .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have been studied for their antimicrobial and anticancer activities .

Future Directions

The study of new thiazole derivatives is a promising area of research, given the diverse biological activities of these compounds. Future research could explore the synthesis, characterization, and potential applications of “N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” and similar compounds .

properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVDGVEQOCPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-bromophenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

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